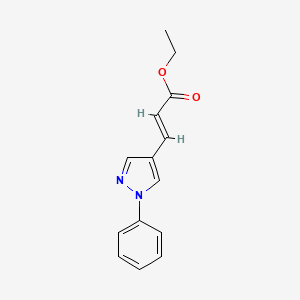
ethyl 3-(1-phenyl-1H-pyrazol-4-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-phenyl-4-pyrazolyl)-2-propenoic acid ethyl ester is a ring assembly and a member of pyrazoles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Ethyl 3-(1-phenyl-1H-pyrazol-4-yl)acrylate and its derivatives have been widely used in synthetic chemistry. For instance, Deepa et al. (2012) demonstrated the synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids using diimide reduction methods, highlighting the compound's role in producing other chemical entities (Deepa et al., 2012). Additionally, Zhang et al. (2007) prepared a related compound, (Z)‐Ethyl 3‐(4‐chloro‐3‐ethyl‐1‐methyl‐1H‐pyrazole‐5‐carboxamido)‐2‐cyano‐3‐(4‐fluorophenyl)acrylate, and analyzed its molecular structure (Zhang et al., 2007). These studies contribute to our understanding of the compound's chemistry and potential applications in synthesis.
Biological Evaluation and Potential Therapeutic Uses
Several studies have focused on evaluating the biological activities of this compound derivatives. For instance, Zheng et al. (2010) synthesized derivatives and evaluated their potential as cancer cell growth inhibitors, specifically targeting A549 lung cancer cells (Zheng et al., 2010). Additionally, Metwally et al. (2015) synthesized thiopyrano[2,3-d]thiazoles incorporating pyrazole moiety and investigated their anticancer activity against various human cancer cell lines (Metwally et al., 2015). These studies indicate the compound's potential in developing new anticancer therapies.
Development of Liquid Crystalline Materials
In the field of materials science, Thaker et al. (2013) synthesized liquid crystalline materials involving 1,3,5-trisubstituted pyrazolone derivatives of this compound and analyzed their mesomorphic behavior (Thaker et al., 2013). This research expands the application of the compound in developing new materials with unique properties.
Chemical Sensor Development
The compound has also been used in the development of chemical sensors. Aysha et al. (2021) synthesized a colorimetric chemosensor using a derivative of this compound, demonstrating its ability to detect metal ions like Cu2+, Zn2+, and Co2+ (Aysha et al., 2021). This application is crucial in environmental monitoring and analytical chemistry.
Eigenschaften
Molekularformel |
C14H14N2O2 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
ethyl (E)-3-(1-phenylpyrazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)9-8-12-10-15-16(11-12)13-6-4-3-5-7-13/h3-11H,2H2,1H3/b9-8+ |
InChI-Schlüssel |
RQBYYNVAWUAYFS-CMDGGOBGSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=CN(N=C1)C2=CC=CC=C2 |
SMILES |
CCOC(=O)C=CC1=CN(N=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C=CC1=CN(N=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



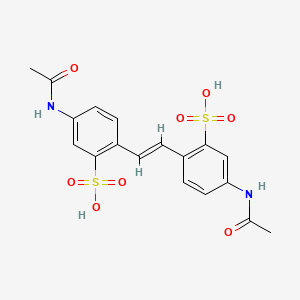
![(7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile](/img/structure/B1240438.png)

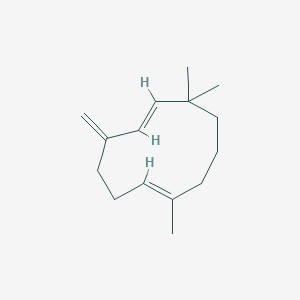

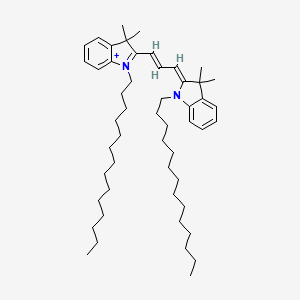


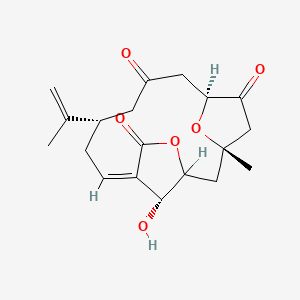

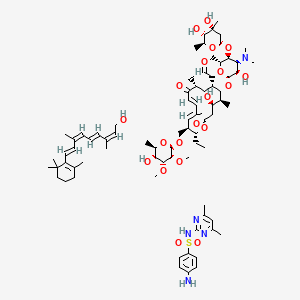
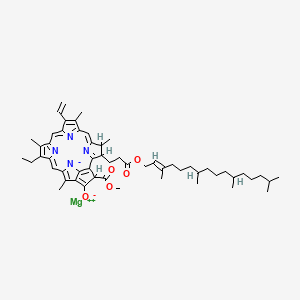

![(E)-7-[(1S,4R,5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1240460.png)